molecular formula C7H4BrN3O B7903886 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde CAS No. 1018828-40-4

3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde

Cat. No.: B7903886
CAS No.: 1018828-40-4
M. Wt: 226.03 g/mol
InChI Key: QIHNGBVMGNKXBY-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyrimidine core, and an aldehyde functional group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives in the presence of a brominating agent. The reaction typically proceeds via a one-pot tandem cyclization/bromination process, often carried out in solvents like ethyl acetate or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted imidazo[1,2-a]pyrimidines.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
  • 3-Bromoimidazo[1,2-a]pyrimidine
  • 2-Bromoimidazo[1,2-a]pyrimidine

Uniqueness

3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds with diverse applications .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-5(4-12)10-7-9-2-1-3-11(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHNGBVMGNKXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856879
Record name 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018828-40-4
Record name 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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